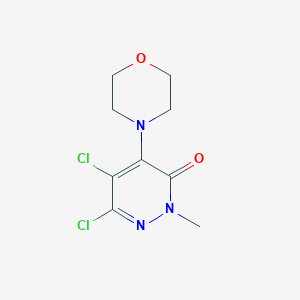![molecular formula C8H9N B14593747 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- CAS No. 61341-85-3](/img/structure/B14593747.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and the presence of an amine group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction conditions often include the use of a rhodium complex, which facilitates the formation of the bicyclic structure in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a different substitution pattern.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: A hydroxylated derivative of the compound.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A nitrogen-containing analogue with potential antibacterial and anticancer properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61341-85-3 |
|---|---|
Molekularformel |
C8H9N |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
(7S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m0/s1 |
InChI-Schlüssel |
OVLLQUKHPTXIBH-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C21)N |
Kanonische SMILES |
C1C(C2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


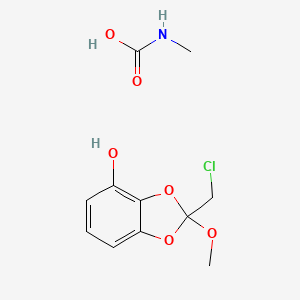
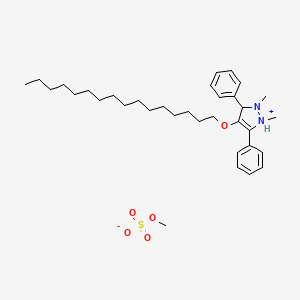
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
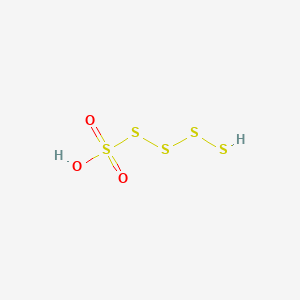
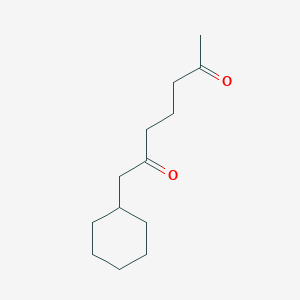
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
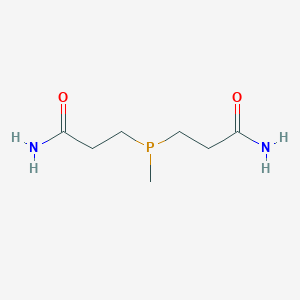
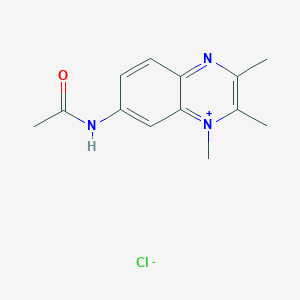
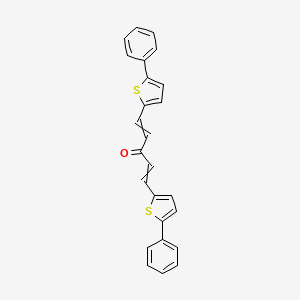
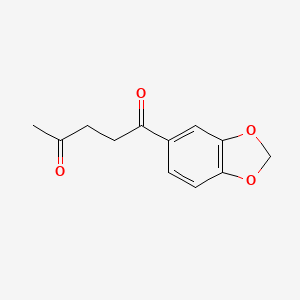
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
